4-Isopropylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

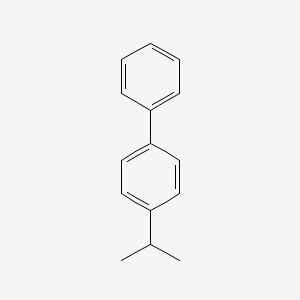

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSHGRJUSUJPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883094 | |

| Record name | 4-Isopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-95-2 | |

| Record name | 4-Isopropylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBV29724I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Isopropylbiphenyl chemical structure and properties

An In-depth Technical Guide to 4-Isopropylbiphenyl: Structure, Properties, Synthesis, and Applications

Introduction

This compound (also known as 4-phenylcumene) is an aromatic hydrocarbon featuring a biphenyl backbone substituted with an isopropyl group. While not a household name, this compound serves as a crucial, yet often unseen, component and synthetic intermediate in various industrial and research settings. Its unique combination of thermal stability, lipophilicity, and a rigid, well-defined molecular structure makes it a compound of significant interest. Historically, it gained prominence as a key component in dielectric fluids designed to replace polychlorinated biphenyls (PCBs) in capacitors and as a solvent in carbonless copy paper[1].

For researchers and drug development professionals, this compound represents more than just an industrial fluid; it is a versatile molecular scaffold. The biphenyl moiety is a classic "privileged structure" in medicinal chemistry, capable of mimicking peptide bonds and participating in crucial π-π stacking interactions within biological targets. The addition of the isopropyl group modulates its steric and electronic properties, enhancing lipophilicity and providing a vector for specific hydrophobic interactions. This guide offers a comprehensive technical overview of this compound, from its fundamental chemical properties and spectroscopic signature to its synthesis and potential as a building block in modern chemical research.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of all chemical research and development. This compound is unambiguously defined by its structural formula and registry numbers.

-

IUPAC Name : 1-phenyl-4-propan-2-ylbenzene[2]

-

Common Names : this compound, p-Isopropylbiphenyl, 4-Phenylcumene[2][3]

The physical properties of this compound dictate its behavior in both bulk applications and reaction media. It is a high-boiling liquid or low-melting solid, characterized by its low volatility and poor solubility in water, consistent with its nonpolar, hydrocarbon nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical State | White or colorless to light yellow liquid or lump/powder. | [3][5] |

| Melting Point | 11–18 °C | [4][6] |

| Boiling Point | 291–303 °C (at 760 mmHg) | [4] |

| Density | ~0.988 g/cm³ (at 15 °C) | [4] |

| Water Solubility | ~0.9 mg/L (at 25 °C) | [6] |

| LogP (Octanol/Water) | 5.20 | [1] |

| Vapor Pressure | 5 x 10⁻⁴ mmHg (at 25 °C) | [1] |

Structural Elucidation & Spectroscopic Profile

The structure of this compound is straightforward but gives rise to a distinct spectroscopic fingerprint essential for its identification and quality control.

Caption: Chemical structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural confirmation of this compound.

-

¹H NMR : The proton NMR spectrum is highly characteristic.

-

Isopropyl Group : A doublet integrating to 6 protons (6H) appears around δ 1.2-1.3 ppm , corresponding to the two equivalent methyl (CH₃) groups. This signal is split by the adjacent methine proton. A septet (a multiplet of 7 lines) integrating to 1 proton (1H) is found further downfield, typically around δ 2.9-3.0 ppm , for the methine (CH) proton. The characteristic doublet-septet pattern is a definitive indicator of an isopropyl group.

-

Aromatic Region : The nine aromatic protons appear in a complex series of multiplets between δ 7.2-7.6 ppm . Due to the electronic influence of the isopropyl group and the phenyl substituent, the signals for the two rings overlap, making precise assignment challenging without advanced 2D NMR techniques. The protons on the isopropyl-substituted ring are chemically distinct from those on the unsubstituted phenyl ring.

-

-

¹³C NMR : The carbon spectrum shows the expected number of signals for the molecule's symmetry.

-

Isopropyl Group : Two signals are observed. The methyl carbons (CH₃) appear upfield around δ 24 ppm , while the methine carbon (CH) is found near δ 34 ppm .

-

Aromatic Region : Multiple signals appear between δ 126-148 ppm . This includes signals for the protonated aromatic carbons and the four quaternary (non-protonated) carbons, which are typically weaker in intensity. Key signals include the ipso-carbon attached to the isopropyl group and the two carbons forming the biphenyl linkage.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : A strong molecular ion peak is observed at m/z = 196 , confirming the molecular weight of the compound[2].

-

Key Fragments : The most prominent fragment occurs at m/z = 181 . This corresponds to the loss of a methyl radical (•CH₃, 15 Da) via benzylic cleavage, forming a stable secondary benzylic carbocation ([M-15]⁺). This is a classic and highly favorable fragmentation pathway for isopropyl-substituted aromatic compounds and serves as a diagnostic peak[2][7]. Another significant fragment is often seen at m/z = 165 , resulting from the further loss of methane (CH₄) from the [M-15]⁺ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present.

-

C-H Stretching :

-

C=C Stretching : Aromatic ring C=C stretching vibrations appear as a series of sharp peaks in the 1450-1610 cm⁻¹ region[8].

-

C-H Bending : Out-of-plane (OOP) C-H bending vibrations in the 690-900 cm⁻¹ region can provide clues about the aromatic substitution pattern. A strong band around 820-840 cm⁻¹ would be expected for the 1,4-disubstituted (para) ring.

Synthesis and Manufacturing Routes

The synthesis of this compound can be approached from two primary strategic directions: alkylation of a pre-formed biphenyl core or coupling of two separate phenyl rings. The choice of method is a classic case study in balancing cost, efficiency, and selectivity.

Caption: Comparison of major synthetic routes to this compound.

Method 1: Friedel-Crafts Alkylation

This is the most direct and industrially scalable approach. It involves the electrophilic alkylation of biphenyl using an isopropylating agent in the presence of a catalyst.

-

Principle : The reaction proceeds via the formation of an isopropyl carbocation (or a polarized complex) which then attacks the electron-rich biphenyl ring system[6][9].

-

Reagents :

-

Aromatic Substrate: Biphenyl

-

Alkylating Agent: Propylene gas, 2-propanol, or 2-chloropropane.

-

Catalyst: A strong Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄, H₃PO₄)[9].

-

-

Causality and Field Insights : While economically favorable, this method suffers from significant drawbacks common to Friedel-Crafts alkylations. The initial product, this compound, is more reactive to electrophilic attack than the starting biphenyl due to the activating nature of the alkyl group. This leads to polyalkylation , forming di- and tri-isopropylbiphenyl impurities that can be difficult to separate. Furthermore, the reaction lacks perfect regioselectivity , yielding a mixture of the desired para isomer along with ortho and meta isomers, reducing the yield of the target compound. For applications requiring high purity, extensive distillation or crystallization is necessary.

Method 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

For applications demanding high purity, such as in pharmaceutical or fine chemical synthesis, cross-coupling reactions are the authoritative choice due to their exceptional selectivity.

-

Principle : The Suzuki-Miyaura reaction creates a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex[5][10]. This method constructs the biphenyl backbone with precise control over the substitution pattern.

-

Reagents :

-

Coupling Partner A: 4-Isopropylphenylboronic acid (or a corresponding boronate ester).

-

Coupling Partner B: Bromobenzene or iodobenzene.

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand.

-

Base: An aqueous base is required, such as Na₂CO₃, K₂CO₃, or K₃PO₄.

-

-

Causality and Field Insights : The primary advantage of the Suzuki coupling is its unambiguous regioselectivity . The connection forms only at the positions of the boron and halogen substituents, yielding exclusively the this compound isomer. The reaction conditions are also generally mild and tolerate a wide variety of other functional groups, making it a highly versatile and reliable laboratory method[11]. While more expensive due to the cost of the palladium catalyst and boronic acid starting material, the trade-off is a significantly purer product, often simplifying purification to a simple extraction and crystallization, thereby avoiding costly and challenging isomer separation.

Exemplary Protocol: Suzuki Synthesis of this compound

This protocol is a self-validating system, including steps for reaction setup, monitoring, workup, and purification.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-isopropylphenylboronic acid (1.0 eq), bromobenzene (1.05 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition : Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio). Degassing (by bubbling nitrogen or argon through the solvent for 15-20 minutes) is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition : Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.03 eq), under a positive pressure of inert gas (N₂ or Ar).

-

Reaction : Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 4-12 hours).

-

Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification & Validation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield pure this compound. The identity and purity of the final product must be validated by NMR and MS analysis, confirming the absence of isomeric impurities.

Applications in Research and Drug Development

While its industrial uses as a dielectric fluid are well-established, the true potential of the this compound scaffold for advanced applications lies in its utility as a molecular building block.

-

Intermediate in Organic Synthesis : It can serve as a starting material for more complex molecules. The aromatic rings can undergo electrophilic substitution reactions (e.g., nitration, halogenation), and the benzylic position of the isopropyl group can be functionalized, for example, through oxidation to an alcohol or ketone.

-

Scaffold in Medicinal Chemistry : The biphenyl core is a cornerstone of drug design. The this compound moiety offers a unique combination of properties valuable for creating new therapeutic agents:

-

Lipophilicity : The high LogP value ensures good membrane permeability, a key factor in oral bioavailability. The isopropyl group significantly enhances this property compared to unsubstituted biphenyl.

-

Rigid Conformation : The biphenyl unit provides a rigid, defined orientation for substituents, allowing for precise positioning within a target's binding site. The rotational barrier between the two rings can be exploited to control the molecule's three-dimensional shape.

-

Hydrophobic Interactions : The isopropyl group is an excellent moiety for probing and occupying small, hydrophobic pockets in enzymes or receptors, which can lead to enhanced binding affinity and selectivity.

-

Metabolic Stability : While it can be metabolized, the core hydrocarbon structure is generally robust. The primary metabolic pathways involve oxidation of the isopropyl group or the aromatic rings, which can be strategically blocked with other substituents (e.g., fluorine) to improve the drug's half-life[1].

-

Though not a final drug itself, this scaffold is an attractive starting point for library synthesis in the hit-to-lead optimization phase of drug discovery, particularly in areas like oncology and inflammatory diseases where protein-protein interactions mediated by hydrophobic surfaces are common targets.

Toxicology and Safety Profile

From a toxicological standpoint, this compound is considered to have low acute toxicity. However, as with any organic solvent, appropriate safety measures are essential.

-

Human Exposure : It is a skin and eye irritant. Prolonged or repeated exposure may cause dermatitis. Inhalation of vapors can cause irritation to the respiratory tract, and high concentrations may lead to headaches and fatigue[1].

-

Metabolism : In humans and other species, the primary metabolic pathway is oxidation. This begins with the hydroxylation of the isopropyl group at the tertiary carbon, followed by further oxidation. Hydroxylation on the aromatic rings also occurs. These more polar metabolites are then typically conjugated and excreted[1].

-

Environmental Profile : this compound is poorly soluble in water and is expected to adsorb to soil and sediment. It is biodegradable under aerobic conditions. Its high LogP value suggests a potential for bioaccumulation in aquatic organisms[1].

-

Handling and Storage : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a molecule of dual character. On one hand, it is a functional industrial chemical valued for its physical properties. On the other, it is a structurally rich and versatile platform for chemical innovation. Its synthesis provides a clear illustration of the trade-offs between industrial efficiency (Friedel-Crafts) and scientific precision (Suzuki coupling). For researchers in materials science and drug discovery, understanding the properties, reactivity, and spectroscopic signatures of this scaffold is essential for leveraging its potential in the design of next-generation materials and therapeutics. This guide provides the foundational technical knowledge necessary to confidently work with and build upon this important chemical entity.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23503, this compound.

- CAS Common Chemistry (n.d.). This compound.

- Chemical-Suppliers.com (n.d.). This compound, 97%.

- El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20455-20521.

- Organic Syntheses (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Org. Synth. 2002, 79, 251.

- Price, C. C. (1946). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions, 3, 1-82.

- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.

- IvyPanda (2024). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Navas, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 399.

- Chemguide (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Illinois State University (2015). Infrared Spectroscopy.

- University of San Diego (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.

Sources

- 1. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C15H16 | CID 23503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7116-95-2 | TCI AMERICA [tcichemicals.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. dl.icdst.org [dl.icdst.org]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 11. home.sandiego.edu [home.sandiego.edu]

4-Isopropylbiphenyl CAS number 7116-95-2

An In-depth Technical Guide to 4-Isopropylbiphenyl (CAS 7116-95-2) for Researchers and Drug Development Professionals

Abstract

This compound (also known as 4-phenylcumene) is an aromatic hydrocarbon with a unique combination of physical and chemical properties that have led to its application across diverse industrial and research sectors. Historically utilized as a solvent and dielectric fluid, its biphenyl scaffold makes it a molecule of significant interest for synthetic chemists, particularly in the fields of materials science and drug discovery. This guide provides a comprehensive technical overview of this compound, covering its physicochemical characteristics, synthesis methodologies, analytical characterization, metabolic pathways, and toxicological profile. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for advanced applications.

Physicochemical Properties and Molecular Identity

This compound is a substituted aromatic hydrocarbon characterized by a biphenyl core with an isopropyl group at the 4-position. This structure imparts a high degree of lipophilicity and thermal stability. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 7116-95-2 | [1][2][3] |

| Molecular Formula | C₁₅H₁₆ | [1][2][3] |

| Molecular Weight | 196.29 g/mol | [1][2][3] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [4][5] |

| Boiling Point | 291 - 305 °C | [2][4] |

| Melting Point | 18 - 58 °C (Range due to varying purity) | [2][4] |

| Density | ~0.988 g/cm³ | [2][6] |

| LogP (Octanol/Water) | 5.20 - 5.4 | [1][6] |

| Water Solubility | 0.6 mg/L at 25 °C | [6] |

| IUPAC Name | 1-phenyl-4-propan-2-ylbenzene | [1] |

| Synonyms | p-Isopropylbiphenyl, 4-Phenylcumene | [1][3] |

Synthesis and Manufacturing

The synthesis of this compound can be approached from both an industrial manufacturing perspective and a laboratory-scale synthetic chemistry viewpoint, the latter being particularly relevant for derivatization in drug discovery programs.

Industrial Manufacturing

The primary industrial method for producing isopropylbiphenyl is through the Friedel-Crafts alkylation of biphenyl.[6] This process involves the catalytic addition of propylene to biphenyl, typically using an acid catalyst. The causality behind this choice is economic scalability and the high reactivity of propylene as an alkylating agent for aromatic systems. The reaction, however, can yield a mixture of mono-, di-, and tri-isopropyl isomers, necessitating purification to isolate the desired this compound product.[6][7]

Laboratory-Scale Synthesis: Cross-Coupling Strategies

For drug development and research applications requiring high purity and specific derivatization, palladium-catalyzed cross-coupling reactions are the methods of choice. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile route.

The rationale for employing a Suzuki coupling is its exceptional tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids and aryl halides. This allows for the modular construction of the biphenyl core, enabling the synthesis of analogues for structure-activity relationship (SAR) studies.

Caption: Suzuki coupling workflow for this compound synthesis.

Representative Protocol: Suzuki Coupling for this compound Synthesis

-

Reaction Setup: To a 100 mL three-necked flask equipped with a condenser and nitrogen inlet, add 4-isopropylphenylboronic acid (1.1 mmol), bromobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water (20 mL). Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (2 mol%). The choice of a phosphine-ligated palladium(0) catalyst is based on its high efficacy in the oxidative addition step of the catalytic cycle.

-

Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.[8]

-

Workup and Extraction: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x25 mL). The organic extracts are combined. This step serves to remove the inorganic base and salts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[8] This final purification step is self-validating; the purity of the collected fractions is confirmed analytically (e.g., by LC-MS) before pooling.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound, a non-negotiable requirement in drug development. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the isopropyl group (a doublet and a septet) and distinct aromatic proton signals corresponding to the two phenyl rings.[1]

-

Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight (m/z 196) and provides a characteristic fragmentation pattern, with major fragments often observed at m/z 181 (loss of a methyl group) and 165.[1]

-

Chromatographic Techniques: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is used to determine purity. The high lipophilicity (LogP ~5.4) of the compound dictates the use of a mobile phase with a high organic content (e.g., acetonitrile/water) for reasonable retention times on a C18 column.[6]

Caption: Standard analytical workflow for identity and purity validation.

Applications in Research and Industry

While its use as a solvent and heat transfer fluid is well-established, the true value of this compound for the target audience lies in its role as a synthetic intermediate.

-

Dielectric and Heat Transfer Fluid: As a replacement for polychlorinated biphenyls (PCBs), it has been used in high-voltage capacitors and as a heat transfer fluid due to its high boiling point and thermal stability.[6]

-

Solvent: It serves as an excellent solvent, notably in the manufacturing of carbonless copy paper.[6]

-

Intermediate for Pharmaceuticals and Dyes: The biphenyl moiety is a common structural motif in many biologically active molecules and functional materials. This compound can serve as a starting material or a scaffold for the synthesis of more complex molecules, including potential drug candidates.[6] Its anti-inflammatory properties have been noted, particularly in veterinary medicine.[6][9]

Metabolism and Toxicological Profile

A thorough understanding of a compound's metabolic fate and toxicity is paramount in drug development.

Metabolism

The metabolism of this compound is complex and exhibits significant inter-species variation (rat, dog, monkey, man).[6] In vivo studies in rats have shown that after oral or intraperitoneal administration, the compound is distributed to all tissues, with a notable accumulation in fat due to its lipophilicity.[6]

The primary metabolic pathway involves the oxidation of the isopropyl group.[6] This begins with hydroxylation at either the tertiary or primary carbon of the isopropyl moiety. Subsequent oxidation leads to the formation of key metabolites.

-

Major Metabolites in Rats: The main metabolite found in rat plasma is biphenylpropionic acid. Other significant metabolites include biphenyl-2-propanol and biphenyl-alpha-methyl glycolic acid.[6]

-

Excretion: Metabolites are primarily excreted in the feces and urine, often as ring-hydroxylated and conjugated forms.[6]

Caption: Simplified metabolic pathway of this compound in rats.

Toxicological Summary

-

Human Exposure: In occupational settings, particularly involving carbonless copy paper, exposure has been associated with symptoms like headaches, fatigue, and irritation of the eyes, skin, and respiratory tract.[6] It is considered a mild skin irritant.[6]

-

Animal Studies: Oral administration to rats over 10-15 days resulted in effects on the liver and kidneys (dystrophy), spleen (hyperplasia), and other systemic effects.[6]

-

Genotoxicity: The compound was found to be non-mutagenic in Salmonella typhimurium (Ames) tests, both with and without metabolic activation.[6]

Conclusion

This compound is a multifaceted chemical compound whose utility extends from bulk industrial applications to the nuanced requirements of pharmaceutical research. Its well-defined physicochemical properties, coupled with accessible and versatile synthetic routes like the Suzuki coupling, make it a valuable building block for medicinal chemists. However, its metabolic complexity and toxicological profile, including irritant effects and organ-specific impacts in animal models, necessitate careful handling and thorough evaluation when considering it or its derivatives for drug development pipelines. This guide provides the foundational technical knowledge required for scientists to leverage the synthetic potential of this compound while remaining cognizant of its safety and metabolic liabilities.

References

- National Center for Biotechnology Information. (n.d.). Isopropylbiphenyl. PubChem.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- CAS. (n.d.). This compound. CAS Common Chemistry.

- Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.

- National Center for Biotechnology Information. (n.d.). Substance Record for SID 134987226. PubChem.

- CP Lab Safety. (n.d.). This compound, 25g, Each.

- Chemical-Suppliers.com. (n.d.). This compound, 97%.

- Sullivan, H. R., et al. (1978). Isopropylbiphenyl metabolism in the rat. Relationships between metabolism, pharmacology and toxicology. Xenobiotica, 8(6), 333-340.

- The Good Scents Company. (n.d.). 4-isopropyl biphenyl.

Sources

- 1. This compound | C15H16 | CID 23503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. scbt.com [scbt.com]

- 4. This compound | 7116-95-2 | TCI AMERICA [tcichemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-isopropyl biphenyl, 7116-95-2 [thegoodscentscompany.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Isopropylbiphenyl metabolism in the rat. Relationships between metabolism, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Isopropylbiphenyl

This guide provides a comprehensive technical overview of the physical and chemical properties of 4-isopropylbiphenyl, tailored for researchers, scientists, and professionals engaged in drug development. Beyond a simple compilation of data, this document delves into the practical applications and experimental considerations essential for laboratory work, ensuring scientific integrity and providing actionable insights.

Introduction: The Significance of the this compound Scaffold

This compound, a substituted aromatic hydrocarbon, presents a unique combination of lipophilicity and structural rigidity, making it a valuable building block in medicinal chemistry. The biphenyl moiety is a well-established scaffold in numerous approved drugs, often utilized for its ability to mimic peptide bonds and engage in π-π stacking interactions with biological targets. The addition of an isopropyl group at the 4-position enhances its lipophilic character, which can be strategically employed to modulate a compound's pharmacokinetic profile, such as improving membrane permeability and influencing metabolic stability.[1] Understanding the fundamental properties of this compound is therefore crucial for its effective incorporation into novel therapeutic agents.

Molecular and Physical Characteristics

A thorough understanding of the physical properties of this compound is the cornerstone of its application in a laboratory setting, influencing decisions from solvent selection to purification strategies.

Core Identification

-

IUPAC Name: 1-phenyl-4-propan-2-ylbenzene[2]

-

Synonyms: 4-Phenylcumene, p-Isopropylbiphenyl[3]

-

CAS Number: 7116-95-2[3]

-

Molecular Formula: C₁₅H₁₆[3]

-

Molecular Weight: 196.29 g/mol [3]

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"];

// Phenyl ring 1 C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Phenyl ring 2 C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5];

// Linker C4 -- C7 [len=1.5];

// Isopropyl group C10 -- C13 [len=1.5]; C13 -- C14 [label="CH3", len=1.5]; C13 -- C15 [label="CH3", len=1.5]; H13 [label="H", shape=none, fontsize=10]; C13 -- H13 [style=invis, len=0.5]; }

A streamlined workflow for determining the purity of this compound using gas chromatography.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., acetone, hexane, or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Instrument Setup:

-

Column: A nonpolar capillary column (e.g., DB-1 or HP-5) is suitable for separating aromatic hydrocarbons.

-

Injector: Set the injector temperature to 250 °C.

-

Oven Program: A typical temperature program would be an initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/minute to a final temperature of 280 °C, held for 5 minutes.

-

Detector: A Flame Ionization Detector (FID) is commonly used for hydrocarbon analysis, with a detector temperature of 300 °C.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Data Acquisition and Analysis: Record the chromatogram. The purity of the this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Relevance in Drug Development and Medicinal Chemistry

The this compound scaffold is of significant interest in drug design due to its favorable physicochemical properties. The lipophilicity imparted by the isopropyl group can enhance oral bioavailability and brain penetration. F[4]urthermore, the biphenyl core provides a rigid framework that can be functionalized to achieve specific interactions with biological targets. This moiety can be found in various therapeutic areas, including anti-inflammatory and anti-cancer agents, where it often serves as a key pharmacophore for binding to enzymes or receptors. Its metabolic profile has been studied, indicating that oxidation of the isopropyl group is a potential metabolic pathway, a crucial consideration in drug design.

This compound is a versatile chemical entity with a well-defined set of physical and chemical properties that make it a valuable tool for researchers in drug development. Its predictable solubility, characteristic spectral signature, and defined chemical reactivity provide a solid foundation for its use as a building block in the synthesis of novel therapeutic agents. The experimental protocols outlined in this guide offer practical and reliable methods for its characterization and analysis, empowering scientists to confidently incorporate this scaffold into their research endeavors.

References

Sources

An In-Depth Technical Guide to 4-Isopropylbiphenyl for Research and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Isopropylbiphenyl (also known as 4-Phenylcumene), a key aromatic hydrocarbon intermediate. We will delve into its core molecular and physicochemical properties, established synthesis and purification protocols, and its applications, particularly as a structural motif and building block in the context of research and drug development. This document is intended for scientists and technical professionals, offering field-proven insights into its handling, synthesis, and utility. All protocols and data are supported by authoritative references to ensure scientific integrity.

Core Molecular Profile

This compound is an alkylated aromatic hydrocarbon characterized by a biphenyl backbone with an isopropyl group substituted at the para-position of one of the phenyl rings. This substitution significantly influences its physical properties and reactivity compared to the parent biphenyl molecule.

Chemical Identity

The compound is unambiguously identified by its CAS Registry Number and various synonyms used across chemical literature and commercial suppliers.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-phenyl-4-propan-2-ylbenzene | [1] |

| Common Names | This compound, p-Isopropylbiphenyl, 4-Phenylcumene | [2] |

| CAS Registry Number | 7116-95-2 | [1][2] |

Molecular Formula and Weight

The precise molecular formula and weight are fundamental for all stoichiometric calculations in synthesis and for characterization via mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆ | [1][2][3] |

| Molecular Weight | 196.29 g/mol | [1][2][3] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various solvents and reaction conditions, as well as its appropriate storage and handling procedures. It typically presents as a white or colorless to light yellow solid or liquid, depending on ambient temperature and purity.[3]

| Property | Value | Source(s) |

| Physical State (at 20°C) | Liquid / Solid (Melting point near room temp.) | |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [3] |

| Melting Point | 18 °C | |

| Boiling Point | 291 - 303 °C | [2] |

| Purity (Typical) | ≥ 96.0% (by GC) | [3] |

Synthesis and Purification

The targeted synthesis of this compound, as opposed to other isomers, is critical for its use as a defined intermediate. The most effective route is the Friedel-Crafts alkylation of biphenyl, where reaction conditions are optimized for para-selectivity.

Synthetic Pathway: Regioselective Friedel-Crafts Alkylation

The isopropylation of biphenyl is typically achieved by reacting biphenyl with an alkylating agent like propylene or isopropyl alcohol in the presence of an acid catalyst.[4][5] The choice of catalyst is crucial for maximizing the yield of the 4-isomer. Zeolite catalysts, particularly those with a pore size around 7 Å such as mordenite, have demonstrated high selectivity for para-alkylation.[4] This selectivity arises because the steric constraints of the zeolite pores favor the formation of the less bulky para-substituted product over the ortho- or meta-isomers.

Experimental Protocol: Zeolite-Catalyzed Synthesis

This protocol is a representative method for the selective synthesis of this compound.

Materials:

-

Biphenyl (BP)

-

Propylene

-

Zeolite catalyst (e.g., Mordenite with a silica/alumina ratio of ~20)

-

Reaction vessel with stirrer and gas inlet

Procedure:

-

Catalyst Activation: The zeolite catalyst should be activated by heating under a vacuum to remove adsorbed water, which can inhibit the reaction.

-

Charging the Reactor: Add biphenyl and the activated zeolite catalyst to a suitable reaction vessel equipped with a stirrer.

-

Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 180-250°C) under an inert atmosphere.

-

Alkylation: Introduce a steady stream of propylene gas into the reaction mixture under pressure while maintaining vigorous stirring.

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to determine the conversion of biphenyl and the selectivity for this compound.

-

Work-up: Upon completion, cool the reactor, filter to remove the catalyst, and collect the crude product mixture.

Purification Workflow

The crude product contains unreacted biphenyl, the desired this compound, and side-products like 4,4'-diisopropylbiphenyl. Separation is achieved through physical methods.[4]

-

Distillation: The product mixture is first subjected to fractional distillation to separate unreacted starting materials and lower-boiling isomers.

-

Crystallization: The fraction enriched with this compound can be further purified by crystallization at a controlled temperature to isolate the high-purity product.

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Drug Development

While this compound has broad industrial applications as a solvent and heat transfer fluid, its rigid biphenyl scaffold makes it a valuable intermediate in medicinal chemistry and materials science.[6]

Role as a Chemical Intermediate and Scaffold

In drug discovery, the biphenyl moiety is a privileged structure found in numerous pharmacologically active compounds. This compound serves as a pre-functionalized starting material. The isopropyl group provides a site for further chemical modification or can be used to enhance lipophilicity, a key parameter in modulating the pharmacokinetic properties of a drug candidate. The process of discovering and optimizing new drugs often involves synthesizing libraries of related compounds to find one with the desired efficacy and safety profile.[7] Intermediates like this compound are crucial building blocks in this process.

Biophysical and Mechanistic Studies

The development of new drugs relies heavily on biophysical techniques to understand drug-target interactions.[8][9] While this compound itself is not typically the final active molecule, derivatives synthesized from it are characterized using methods like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and understand how they bind to biological targets.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information below is a summary derived from safety data sheets (SDS).[10]

Hazard Identification

The compound is associated with several GHS hazard classifications.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation | |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life | |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[10]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or dust.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[10]

Conclusion

This compound is a well-defined chemical intermediate with a specific molecular formula of C₁₅H₁₆ and a molecular weight of 196.29 g/mol . Its synthesis is achieved with high regioselectivity using modern catalytic methods, making it a reliable building block for further chemical elaboration. For professionals in drug development and scientific research, it represents a valuable scaffold for creating novel molecules with potential therapeutic applications. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant properties and aquatic toxicity.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20259910, Isopropylbiphenyl.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23503, this compound.

- CAS Common Chemistry (n.d.). This compound.

- Chemical-Suppliers (n.d.). This compound, 97% | CAS 7116-95-2.

- Google Patents (1994). JPH0662451B2 - Method for producing isopropyl biphenyls.

- El-Sayed, M. E., & Abd El-Karim, S. S. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18356–18401.

- Draskovic, T., & Ciric, A. (2019). Applications of biophysical techniques in drug discovery and development. Arhiv za farmaciju, 69(6), 381-401.

- Dong, M. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 382-393.

- Joseph, C., et al. (2017). Biophysical methods in early drug discovery. Expert Opinion on Drug Discovery, 12(11), 1119-1129.

Sources

- 1. This compound | C15H16 | CID 23503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. JPH0662451B2 - Method for producing isopropyl biphenyls - Google Patents [patents.google.com]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isopropylbiphenyl | C15H18 | CID 20259910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 4-Isopropylbiphenyl from Biphenyl and Propylene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-isopropylbiphenyl, a valuable intermediate in the production of pharmaceuticals, dyes, and specialized polymers. The primary focus is on the Friedel-Crafts alkylation of biphenyl with propylene, exploring both traditional Lewis acid catalysis and modern shape-selective zeolite-based systems. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth mechanistic insights, detailed experimental protocols, and robust analytical methodologies for the synthesis, purification, and characterization of the target compound.

Introduction: The Significance of this compound

This compound, also known as 4-phenylcumene, is a crucial aromatic hydrocarbon characterized by an isopropyl group at the para-position of one of the phenyl rings. Its unique molecular architecture makes it a sought-after precursor in organic synthesis. Notably, it serves as an intermediate in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) and as a building block for liquid crystal polymers and high-performance heat transfer fluids.[1] The controlled and selective synthesis of the 4-isomer is paramount to its utility, as other isomers can impede the desired reactivity and final product purity.

The manufacturing of isopropylbiphenyl is primarily achieved through the catalytic addition of propylene to biphenyl.[2] This guide will delve into the core principles and practical applications of this synthetic transformation, with a particular emphasis on achieving high regioselectivity for the desired para-isomer.

The Synthetic Landscape: Friedel-Crafts Alkylation of Biphenyl

The introduction of an isopropyl group onto the biphenyl backbone is most commonly accomplished via the Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the reaction of biphenyl with propylene in the presence of an acid catalyst. The choice of catalyst is a critical determinant of the reaction's efficiency, selectivity, and environmental impact.

Reaction Mechanism: A Tale of Electrophiles and Carbocations

The fundamental mechanism of the Friedel-Crafts alkylation of biphenyl with propylene proceeds through the following key steps:

-

Formation of the Electrophile: The acid catalyst activates propylene, leading to the formation of an isopropyl carbocation (a secondary carbocation), which acts as the electrophile.

-

Electrophilic Attack: The electron-rich biphenyl ring attacks the isopropyl carbocation. Due to the steric hindrance of the existing phenyl group, the attack preferentially occurs at the para-position (4-position) of the other ring, although ortho- and meta-substituted isomers are also possible.

-

Deprotonation: A proton is eliminated from the resulting arenium ion intermediate, restoring the aromaticity of the ring and yielding the isopropylbiphenyl product.

A significant challenge in this synthesis is the propensity for polyalkylation, where the initial product, this compound, can undergo further alkylation to form di- and tri-isopropylbiphenyls. Additionally, the reaction can yield a mixture of isomers (2-, 3-, and this compound), necessitating efficient separation techniques or, more desirably, a highly regioselective catalytic system.

Catalytic Systems: The Key to Selectivity

The evolution of catalysts for the isopropylation of biphenyl reflects a broader trend in chemical synthesis towards more sustainable and selective methodologies.

Traditional Lewis Acid Catalysts: The Workhorse with Drawbacks

Historically, Lewis acids such as aluminum chloride (AlCl₃) have been employed for Friedel-Crafts alkylation. While effective in promoting the reaction, they suffer from several drawbacks:

-

Low Regioselectivity: AlCl₃ catalysis often leads to a mixture of ortho-, meta-, and para-isomers, with the desired this compound being only one of the components.

-

Polyalkylation: The activating nature of the newly introduced isopropyl group makes the product more susceptible to further alkylation than the starting material, resulting in significant formation of di- and tri-isopropylbiphenyls.

-

Environmental and Practical Concerns: AlCl₃ is highly corrosive, moisture-sensitive, and generates a substantial amount of acidic waste during workup.

Solid Acid Catalysts: The Rise of Shape-Selective Zeolites

The advent of solid acid catalysts, particularly zeolites, has revolutionized the synthesis of this compound. Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their catalytic activity stems from Brønsted and Lewis acid sites within their framework. The key advantage of zeolites lies in their "shape-selectivity," where the size and geometry of the pores and channels influence which reactants can enter, which transition states can form, and which products can exit.

For the isopropylation of biphenyl, medium and large-pore zeolites such as H-mordenite and Beta zeolite have shown exceptional promise in favoring the formation of the linear, less sterically hindered this compound.[1] The constrained environment within the zeolite pores sterically disfavors the formation of the bulkier ortho-isomer and limits the diffusion of the para-isomer out of the pores, thus reducing the rate of subsequent alkylations.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound using both a traditional Lewis acid catalyst and a modern zeolite catalyst.

Protocol 1: Synthesis using Aluminum Chloride Catalyst

This protocol outlines a laboratory-scale synthesis of isopropylbiphenyl using aluminum chloride. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Materials:

-

Biphenyl

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Propylene gas

-

Ice

-

Concentrated hydrochloric acid

-

Diethyl ether or dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Condenser with a drying tube

-

Dropping funnel (optional)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a condenser fitted with a drying tube.

-

Reagent Charging: In the flask, dissolve biphenyl in the anhydrous solvent. Cool the flask to 0 °C using an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. An exothermic reaction may occur.

-

Propylene Addition: Once the mixture has cooled back to 0-5 °C, begin bubbling propylene gas through the stirred suspension at a controlled rate. Monitor the reaction temperature and adjust the propylene flow to maintain it within the desired range.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots, quenching them in dilute acid, extracting with an organic solvent, and analyzing by Gas Chromatography (GC).

-

Work-up: Upon completion, slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of unreacted biphenyl, this compound, other isomers, and polyalkylated products, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[3]

Protocol 2: Shape-Selective Synthesis using H-Mordenite Zeolite

This protocol describes a liquid-phase alkylation of biphenyl with propylene using H-mordenite as a shape-selective catalyst.

Materials:

-

Biphenyl

-

H-mordenite catalyst (activated)

-

High-boiling point solvent (e.g., decalin or dodecane)

-

Propylene gas

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

-

Filtration apparatus

Procedure:

-

Catalyst Activation: Activate the H-mordenite catalyst by heating it under a flow of dry air or nitrogen at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

-

Reactor Charging: Charge the autoclave with biphenyl, the activated H-mordenite catalyst, and the solvent.

-

Reaction Setup: Seal the reactor and purge it with an inert gas.

-

Reaction Conditions: Heat the stirred mixture to the desired reaction temperature (e.g., 200-250 °C).[1] Pressurize the reactor with propylene to the desired pressure.

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots of the liquid phase by GC.

-

Work-up: After the desired reaction time, cool the reactor to room temperature and carefully vent the excess propylene.

-

Catalyst Separation: Filter the reaction mixture to recover the solid zeolite catalyst. The catalyst can often be regenerated by calcination for reuse.

-

Product Isolation: Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by fractional distillation or recrystallization from a suitable solvent (e.g., ethanol or methanol) to isolate the this compound.[4]

Data Presentation and Analysis

Summary of Reaction Parameters and Performance

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of this compound. The following table summarizes typical data from the literature for different catalytic systems.

| Catalyst | Temperature (°C) | Pressure (atm) | Biphenyl Conversion (%) | 4-IPBP Selectivity (%) | Di-IPBP Selectivity (%) | Reference |

| AlCl₃ | 80-100 | 1 | ~90 | Low (mixture of isomers) | High | [Generic Friedel-Crafts] |

| H-Mordenite | 250 | 20-40 | 40-60 | High (>80% of monoalkylated) | Moderate | [5] |

| Beta Zeolite | 200-250 | 20-40 | 50-70 | High (>70% of monoalkylated) | Moderate | [1] |

| HY Zeolite | 200-250 | 20-40 | 60-80 | Moderate | High | [1] |

IPBP: Isopropylbiphenyl Di-IPBP: Diisopropylbiphenyl

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for determining the purity of the product and quantifying the distribution of isomers and polyalkylated byproducts.[6] The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 196, with characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the this compound structure. Key signals include a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single methine proton, and a set of signals in the aromatic region corresponding to the protons on the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the overall carbon framework.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the isopropyl group, as well as aromatic C=C stretching vibrations.

Advanced Topic: Transalkylation for Maximizing this compound Yield

In industrial processes, the formation of diisopropylbiphenyls is often unavoidable. To improve the overall yield of the desired mono-alkylated product, a transalkylation reaction can be employed. This process involves reacting the diisopropylbiphenyl fraction with an excess of biphenyl over an acid catalyst, typically a zeolite.[7] The isopropyl groups are transferred from the diisopropylbiphenyl to the unreacted biphenyl, thereby increasing the concentration of this compound.

Caption: Workflow illustrating the integration of transalkylation to improve the yield of this compound.

Conclusion

The synthesis of this compound from biphenyl and propylene is a commercially significant transformation that has benefited greatly from advances in catalysis. While traditional Lewis acids can effect this alkylation, the use of shape-selective zeolites such as H-mordenite and Beta zeolite offers superior control over regioselectivity, leading to higher yields of the desired para-isomer and minimizing the formation of unwanted byproducts. This guide has provided a detailed overview of the underlying chemical principles, practical experimental protocols, and essential analytical techniques for researchers and professionals working in this field. The continued development of novel catalytic systems will undoubtedly lead to even more efficient and sustainable routes for the production of this important chemical intermediate.

References

- Aguilar, J., et al. (2000). Alkylation of biphenyl with propylene using acid catalysts.

- Mercier, G. E. (1977). Wemcol Capacitor Fluid Development. Proceedings of the American Power Conference, 39, 1043-1051.

- Kinetics of Transalkylation of Diisopropylbenzenes with Benzene. (n.d.). NIT Rourkela.

- Studylib. (n.d.). Biphenyl Purification: Chromatography Lab.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- Shape-Selective Alkylation of Biphenyl Catalyzed by H-Mordenites. (n.d.). J-STAGE.

- Transalkylation of diisopropylbenzene with benzene over SAPO-5 catalyst: A kinetic study. (n.d.).

- University of Rochester. (2026). How To: Purify by Crystallization.

- Organic Syntheses. (1998). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.

- Study on the alkylation of aromatic hydrocarbons and propylene. (2021). PMC.

- SIE NEFTEHIM, LLC. (n.d.). Aromatics Transalkylation.

- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.

- PubChem. (n.d.). Isopropylbiphenyl.

- PubMed. (2017). Gas chromatography-vacuum ultraviolet detection for classification and speciation of polychlorinated biphenyls in industrial mixtures.

- Shape-Selective Alkylation of Biphenyl Catalyzed by H-Mordenites. (n.d.). J-STAGE.

- Google Patents. (n.d.). US7102043B2 - Process for synthesizing diisopropylbenzene.

- Google Patents. (n.d.). US4484011A - Process for preparation of 4-isopropylphenol.

- ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?.

- Catalysis Science & Technology (RSC Publishing). (n.d.). Elucidation of the mechanism and structure–reactivity relationship in zeolite catalyzed alkylation of benzene with propylene.

- ResearchGate. (n.d.). Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique.

- MDPI. (n.d.). Alkylation of Benzene with Propylene in a Flow-Through Membrane Reactor and Fixed-Bed Reactor: Preliminary Results.

- MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. JPH0662451B2 - Method for producing isopropyl biphenyls - Google Patents [patents.google.com]

- 3. studylib.net [studylib.net]

- 4. How To [chem.rochester.edu]

- 5. kiche.or.kr [kiche.or.kr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

An In-Depth Technical Guide to the Toxicological Profile of 4-Isopropylbiphenyl

This guide provides a comprehensive toxicological overview of 4-Isopropylbiphenyl (CAS RN: 7116-95-2), a substituted aromatic hydrocarbon. Intended for researchers, scientists, and drug development professionals, this document synthesizes available data on its physical and chemical properties, toxicokinetics, and various toxicological endpoints. Where data for this compound is limited, information from structurally related compounds, such as biphenyl and isopropylated biphenyl mixtures, is leveraged to provide a more complete profile, with the use of such read-across data explicitly noted.

Chemical and Physical Properties

This compound is a biphenyl molecule substituted with an isopropyl group at the 4-position. Its physical and chemical properties are crucial for understanding its environmental fate, absorption, and distribution.

| Property | Value | Source |

| CAS Registry Number | 7116-95-2 | [1] |

| Molecular Formula | C₁₅H₁₆ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2] |

| Boiling Point | 293-303 °C | [3] |

| Melting Point | 11 °C | [4] |

| Density | 0.9880 g/cm³ at 15 °C | [3] |

| Water Solubility | Immiscible | [4] |

| Vapor Pressure | 0.0005 mm Hg | [5] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The study of toxicokinetics is fundamental to understanding the concentration and duration of a substance's presence in the body, which directly relates to its toxic potential.

Absorption

Studies in rats have shown that this compound is absorbed following both oral and intraperitoneal administration[6].

Distribution

Following absorption in rats, 14C-labeled this compound was found in all tissues examined after 48 hours. Notably, a significantly high concentration was observed in fat tissue, suggesting a potential for bioaccumulation in lipid-rich compartments[6].

Metabolism

The metabolism of isopropylbiphenyl is complex and species-dependent, with studies showing different metabolic pathways in rats, dogs, monkeys, and humans[6]. In rats, metabolism involves the oxidation of the isopropyl group and hydroxylation of the biphenyl rings. The main metabolite identified in rat plasma is biphenylpropionic acid, with smaller quantities of biphenyl-2-propanol and biphenyl-alpha-methyl glycolic acid. Metabolites found in urine and bile are primarily ring-hydroxylated versions of the plasma metabolites, which are subsequently conjugated before excretion[6].

Excretion

In rats administered 14C-labeled this compound, excretion occurred primarily through the feces, with a smaller amount excreted in the urine. After 48 hours, a considerable portion (12.1%-16.1%) of the administered dose was retained in the carcass, consistent with its distribution to fat[6].

Toxicological Endpoints

This section details the known toxicological effects of this compound across various endpoints.

Acute Toxicity

The acute toxicity of isopropylbiphenyl mixtures is considered to be low. For a mixture containing primarily monoisopropylbiphenyl, the oral LD50 in rats was determined to be 8.5 g/kg[6]. Dermal toxicity is also low, with a reported LD50 in rabbits greater than 10,000 mg/kg for an isopropylated triphenyl phosphate mixture containing isopropylbiphenyls[7][8].

Sub-chronic and Chronic Toxicity

Information on the sub-chronic and chronic toxicity of this compound is limited. A 10-15 day oral administration study in rats at a dose of 800 mg/kg/day resulted in neutropenia, lymphocytosis, hypoproteinemia, liver and kidney dystrophy, spleen hyperplasia, and hypertrophy of myocardial fibers[5][6]. A 28-day feeding study in rats showed no adverse effects at concentrations up to 0.1% in the diet[5].

Read-across from structurally similar compounds: Repeated-dose toxicity studies on other simple alkylphenols often show effects on the liver and kidneys, with decreased body weight also being a common finding[9][10].

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (based on OECD Guideline 407)

-

Test System: Wistar rats, 5-6 weeks old, are used. Animals are randomized into control and treatment groups (at least 5 males and 5 females per group).

-

Dose Administration: The test substance is administered daily by oral gavage for 28 days. At least three dose levels and a vehicle control are used.

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of key parameters.

-

Ophthalmological Examination: Conducted prior to dosing and at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from control and high-dose groups are examined microscopically.

-

Genotoxicity

This compound has been evaluated for mutagenic activity in several in vitro assays.

-

Ames Test: Isopropylbiphenyl was not mutagenic in Salmonella typhimurium strains TA1535, TA1537, TA1538, TA98, and TA100, or in Saccharomyces cerevisiae D4, with or without metabolic activation[6].

-

In vitro Mammalian Chromosome Aberration Test: While no specific data for this compound was found, such tests are standard for assessing clastogenic potential[11].

Read-across from Biphenyl: Biphenyl and its metabolites have shown some evidence of genotoxicity in certain assays, but a definitive role in carcinogenicity has not been established[12].

Carcinogenicity

No long-term carcinogenicity bioassays specifically for this compound were identified in the reviewed literature.

Reproductive and Developmental Toxicity

Read-across from Isopropanol: Studies on isopropanol have shown that it can cause decreases in postnatal pup survival at high doses in rats, with a NOAEL of 700 mg/kg/day for this endpoint via oral gavage[17][18].

Experimental Protocol: Two-Generation Reproductive Toxicity Study (based on OECD Guideline 416)

-

Test System: Sprague-Dawley rats are typically used.

-

Parental Generation (P): Young adult males and females are dosed for a pre-mating period (e.g., 10 weeks), during mating, gestation, and lactation.

-

F1 Generation: Offspring are selected at weaning and dosed through maturity, mating, and production of the F2 generation.

-

Endpoints Evaluated:

-

Parental Animals: Clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition.

-

Offspring: Viability, body weight, sex ratio, developmental landmarks (e.g., anogenital distance, nipple retention), and post-weaning growth and reproductive performance.

-

Pathology: Gross and microscopic examination of reproductive organs and other target tissues.

-

-

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive, and offspring toxicity[14][19][20].

Neurotoxicity

There is a lack of specific neurotoxicity data for this compound. Human exposure to isopropylbiphenyl as a solvent in carbonless copy paper has been associated with symptoms such as headaches and fatigue[6][13]. Inhalation of high concentrations in animals has been shown to cause decreased activity[5].

Experimental Protocol: Neurotoxicity Screening Battery (based on EPA Health Effects Test Guidelines OPPTS 870.6200)

This battery of tests is designed to detect and characterize potential neurotoxic effects.

-

Functional Observational Battery (FOB): A systematic observation of the animals to assess changes in autonomic function, neuromuscular function, and sensory-motor function[6][16][21][22]. Observations include, but are not limited to, posture, gait, presence of tremors or convulsions, and reactivity to various stimuli.

-

Motor Activity Assessment: Automated measurement of locomotor activity to quantify hypo- or hyperactivity.

-

Neuropathology: Microscopic examination of central and peripheral nervous system tissues to identify any treatment-related lesions.

Immunotoxicity

No specific immunotoxicity studies on this compound were found.

Experimental Protocol: T-Cell Dependent Antibody Response (TDAR) Assay

The TDAR assay is a key functional immunotoxicity test that assesses the integrity of the humoral immune response.

-

Test System: Typically performed in mice or rats.

-

Dosing: Animals are dosed with the test substance for a specified period (e.g., 28 days).

-

Immunization: Towards the end of the dosing period, animals are immunized with a T-cell dependent antigen, such as sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH).

-

Antibody Titer Measurement: Blood samples are collected at a peak response time (e.g., 4-5 days post-immunization), and antigen-specific IgM (and sometimes IgG) antibody levels are quantified using an ELISA or plaque-forming cell assay.

-

Interpretation: Suppression or enhancement of the antibody response compared to controls indicates immunotoxicity.

Safety and Regulatory Information

Occupational Exposure

Complaints from office workers handling carbonless copy paper containing isopropylbiphenyl have included unpleasant smell, headaches, irritation of the eyes and respiratory tract, fatigue, and skin irritation[6][13].

Occupational Exposure Limits

No specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) have been established for this compound[1].

Regulatory Status

This compound is listed on the European Chemicals Agency (ECHA) inventory[1]. However, a comprehensive public toxicological assessment under REACH appears to be limited. In Australia, it is listed on the Australian Inventory of Industrial Chemicals (AICS) but is not considered for in-depth evaluation as it is not commercially active in the country[1].

Conclusion